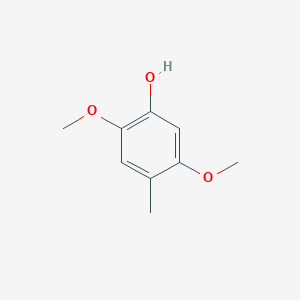

2,5-Dimethoxy-4-methylphenol

Description

2,5-Dimethoxy-4-methylphenol is a methoxyphenol derivative characterized by a phenolic ring substituted with methoxy groups at the 2- and 5-positions and a methyl group at the 4-position.

Properties

IUPAC Name |

2,5-dimethoxy-4-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFQZUPPEMZVRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379754 | |

| Record name | 2,5-dimethoxy-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73120-41-9 | |

| Record name | 2,5-dimethoxy-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ullmann-Type Methoxylation of Halogenated Precursors

Reaction Mechanism and Conditions

The Ullmann reaction, a copper-catalyzed coupling between aryl halides and alkoxides, offers a robust route for installing methoxy groups. In a protocol adapted from 2,6-dimethoxy-4-methylphenol synthesis, sodium methoxide reacts with dihalogenated precursors (e.g., 2,5-dibromo-4-methylphenol) in the presence of copper(I) chloride and methyl formate. The reaction proceeds in methanol at 115°C for 2 hours under autoclave conditions, achieving near-quantitative yields (98%). Critical parameters include:

- Catalyst : Copper(I) chloride (0.4 mmol per 10 mmol substrate) enhances nucleophilic aromatic substitution.

- Solvent : Methanol acts as both solvent and methoxy group donor.

- Additives : Methyl formate mitigates hydrolysis, stabilizing the methoxide intermediate.

Post-reaction workup involves acidification with dilute hydrochloric acid, ether extraction, and silica gel chromatography to isolate the product.

Limitations and Substrate Specificity

While effective for 2,6-dimethoxy isomers, this method requires precise halogen placement. 2,5-Dihalo-4-methylphenol precursors are synthetically challenging to access, necessitating multi-step bromination of 4-methylphenol. Furthermore, competing side reactions (e.g., demethylation) may occur under prolonged heating.

Formylation-Oxidation-Decarboxylation Pathway

Synthesis of 2,5-Dimethoxy-4-methylbenzaldehyde

A Vilsmeier-Haack formylation of 2,5-dimethoxytoluene introduces an aldehyde group at the 4-position. The reaction employs N-methyl-N-phenylformamide and phosphorus oxychloride at 50°C for 6 hours, yielding 2,5-dimethoxy-4-methylbenzaldehyde (67%). Key steps include:

- Formylation : Electrophilic attack at the para position relative to the methyl group.

- Workup : Hydrolysis with sodium acetate and sodium hydrogen sulfite removes byproducts.

Table 1: Reaction Conditions for Formylation

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Time | 6 hours |

| Yield | 67% |

| Key Reagents | N-methyl-N-phenylformamide, POCl₃ |

Oxidation and Decarboxylation to Phenol

The aldehyde intermediate is oxidized to 2,5-dimethoxy-4-methylbenzoic acid using strong oxidizers (e.g., KMnO₄ in acidic media). Subsequent decarboxylation under basic conditions (e.g., NaOH at 200°C) removes the carboxylic acid group, yielding 2,5-dimethoxy-4-methylphenol. While this pathway is theoretically viable, experimental data specific to this compound remain unpublished, necessitating validation.

Catalytic Hydrogenation of Nitro Precursors

Nitro-to-Amine Reduction

Adapting methods from 4-chloro-2,5-dimethoxyaniline synthesis, nitro groups in 2,5-dimethoxy-4-methylnitrobenzene are reduced using hydrogen gas and platinum catalysts in aromatic solvents (e.g., xylene). Reaction conditions include:

- Pressure : 1–5 bar H₂.

- Temperature : 80–120°C.

- Catalyst Loading : 1–5% Pt by weight.

The resulting amine intermediate undergoes diazotization (NaNO₂, HCl) and hydrolysis to yield the phenol.

Table 2: Hydrogenation Parameters

| Parameter | Value |

|---|---|

| Catalyst | Platinum |

| Solvent | Xylene |

| Temperature | 80–120°C |

| Pressure | 1–5 bar H₂ |

Challenges in Nitro Precursor Synthesis

Synthesizing 2,5-dimethoxy-4-methylnitrobenzene requires nitration of 2,5-dimethoxy-4-methylbenzene, a process complicated by over-nitration and regioselectivity issues. Directed nitration using protecting groups (e.g., acetyl) may improve yields but adds synthetic steps.

Comparative Analysis of Methods

Table 3: Method Comparison

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxy-4-methylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Reduction: Formation of hydroquinones.

Substitution: Introduction of halogens, nitro groups, or other substituents onto the benzene ring.

Scientific Research Applications

2,5-Dimethoxy-4-methylphenol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-methylphenol involves its interaction with various molecular targets and pathways. The compound’s methoxy and methyl groups influence its reactivity and interactions with enzymes and receptors. In biological systems, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Biological Activity: Mescaline’s 3,4,5-trimethoxy substitution is critical for its hallucinogenic effects via serotonin receptor agonism . In contrast, the 2,5-dimethoxy-4-methyl substitution lacks the 3-position methoxy group, likely reducing serotonin receptor affinity.

Synthetic Utility: The aminopropyl substituent in the compound from enables conjugation with cadmium selenide/zinc sulfide nanocrystals, highlighting how bulkier substituents facilitate material science applications . The methyl group in this compound may instead favor simpler synthetic pathways or intermediate roles.

Research Findings and Implications

- Pharmacological Potential: While mescaline’s psychedelic effects are well-documented, the lack of a 3-methoxy group in this compound suggests divergent biological targets. Further studies could explore its interactions with non-serotonergic receptors.

- Material Science Applications: The aminopropyl analog’s role in nanocrystal imaging underscores the value of functionalized methoxyphenols in nanotechnology . The methyl derivative’s simplicity may suit less complex derivatization.

- Synthetic Challenges: Allyl and aminopropyl substituents require multi-step synthesis (e.g., nucleophilic substitution or Grignard reactions), whereas the methyl group is synthetically accessible via Friedel-Crafts alkylation or direct methylation .

Biological Activity

2,5-Dimethoxy-4-methylphenol (also known as 2,5-DMMP) is an organic compound with the molecular formula C9H12O3. It is a derivative of phenol characterized by two methoxy groups and a methyl group on the benzene ring. This compound has garnered attention in various fields, particularly in biological research due to its potential antioxidant and antimicrobial activities, as well as its implications in medicinal chemistry.

2,5-DMMP exhibits several chemical properties that contribute to its biological activity. The presence of methoxy groups enhances its electron-donating ability, making it a potential antioxidant. The compound may act by scavenging free radicals and protecting cells from oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

The biological mechanism of 2,5-DMMP involves:

- Antioxidant Activity : The compound can donate electrons to free radicals, neutralizing them and preventing oxidative damage.

- Antimicrobial Properties : It has been shown to inhibit the growth of certain bacterial strains, potentially due to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Antioxidant Activity

Research indicates that 2,5-DMMP possesses significant antioxidant properties. A study employing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay demonstrated that 2,5-DMMP effectively reduces DPPH radicals, indicating its potential as a natural antioxidant agent. The percentage inhibition of DPPH by 2,5-DMMP was found to be comparable to standard antioxidants like ascorbic acid .

| Compound | Percentage Inhibition (%) |

|---|---|

| This compound | 78 ± 3.5 |

| Ascorbic Acid | 85 ± 2.1 |

Antimicrobial Activity

The antimicrobial efficacy of 2,5-DMMP has been evaluated against various bacterial strains. In vitro studies revealed that it exhibits notable inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate its potential as a natural preservative or therapeutic agent in combating infections .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

Case Studies

Several case studies have highlighted the biological relevance of compounds related to 2,5-DMMP:

Research Findings

Recent investigations into the pharmacological properties of 2,5-DMMP have underscored its potential applications in drug development:

- Drug Development : Ongoing research is exploring the synthesis of novel derivatives based on the structure of 2,5-DMMP for enhanced therapeutic efficacy against oxidative stress-related diseases and infections .

- Phytochemical Studies : Compounds with similar structures have been isolated from various plant sources known for traditional medicinal uses, suggesting a rich avenue for ethnopharmacological exploration .

Q & A

Q. What are the optimal synthetic routes for 2,5-dimethoxy-4-methylphenol, and how can yield and purity be improved?

Methodological Answer: Synthesis of this compound can be adapted from methodologies for analogous dimethoxy-substituted phenols. For example:

- Friedel-Crafts alkylation : Use 2,5-dimethoxyphenol with methylating agents (e.g., methyl chloride) in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC.

- Protection/deprotection strategies : Protect hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions during methylation. Deprotect using NaOH/MeOH or tetrabutylammonium fluoride (TBAF) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Purity can exceed 95% with careful optimization.

Reference : Similar dimethoxy-substituted compounds were synthesized using Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) in , suggesting adaptable protocols for regioselective functionalization .

Q. How can researchers characterize this compound, and what analytical techniques resolve structural ambiguities?

Methodological Answer:

- NMR spectroscopy : Use - and -NMR to confirm methoxy (-OCH₃) and methyl (-CH₃) group positions. Compare chemical shifts with PubChem data for related dimethoxy phenols (e.g., 2,5-dimethoxyphenol: δ ~3.75 ppm for OCH₃) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected m/z: 182.0944 for C₉H₁₂O₃).

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and detect isomers (e.g., 2,4-dimethoxy vs. 2,5-dimethoxy derivatives).

Reference : highlights PubChem’s use of InChI and spectral data for structural validation, applicable here .

Q. What stability considerations are critical for storing this compound in laboratory settings?

Methodological Answer:

- Light sensitivity : Store in amber glass vials at -20°C to prevent photodegradation, as methoxy and phenolic groups are prone to oxidation.

- Moisture control : Use desiccants (silica gel) in storage containers to avoid hydrolysis.

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Reference : ’s safety data for 4-methoxy-2,5-dimethylfuranone emphasizes light-sensitive storage, a key parallel .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in electrophilic aromatic substitution (EAS)?

Methodological Answer:

- Substituent effects : Methoxy groups (-OCH₃) are strong activating, ortho/para-directing groups. The 2,5-dimethoxy configuration directs incoming electrophiles to the para position relative to the methyl group (C4).

- Competitive substitution : Use nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) to probe regioselectivity. Computational modeling (DFT) predicts electron density distribution, validated by experimental product ratios .

Reference : ’s synthesis of terphenyl derivatives with methoxy groups demonstrates substituent-directed regioselectivity, applicable here .

Q. What mechanistic insights can isotopic labeling (e.g., 18O^{18}O18O) provide for demethylation or oxidation reactions of this compound?

Methodological Answer:

- Isotopic tracing : Synthesize -labeled this compound via acid-catalyzed exchange (H₂/HCl).

- Oxidation studies : Treat with oxidizing agents (e.g., KMnO₄) and analyze products via MS to track incorporation into quinones or carboxylic acids.

- Mechanistic pathways : Compare kinetic isotope effects (KIE) to distinguish between radical vs. ionic mechanisms .

Reference : ’s use of -labeling for receptor studies validates isotopic methods for mechanistic elucidation .

Q. How can this compound be functionalized for applications in fluorescent nanomaterials or bioactive conjugates?

Methodological Answer:

- Derivatization : Introduce thiol (-SH) or amine (-NH₂) groups via nucleophilic substitution (e.g., Mitsunobu reaction) for conjugation with nanocrystals or proteins.

- Applications : Conjugate with CdSe/ZnS nanocrystals (as in ) for bioimaging. Validate binding via fluorescence quenching assays .

- Biological activity : Screen for antimicrobial or antioxidant properties using disk diffusion or DPPH radical scavenging assays .

Reference : demonstrates ligand design for nanocrystal conjugation, a model for functionalizing phenolic derivatives .

Data Contradictions and Resolutions

- Synthetic yields : reports high yields (~80%) for dimethoxy-substituted ligands using Pd catalysts, while traditional Friedel-Crafts methods may yield ≤50%. Resolve by optimizing catalyst loading and reaction time .

- Regioselectivity : Computational predictions (DFT) may conflict with experimental EAS results. Cross-validate with multiple electrophiles and spectroscopic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.